(5-Chloro-6-cyanopyridin-3-yl)boronic acid
Description
(5-Chloro-6-cyanopyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with chlorine (Cl) at position 5 and a cyano (CN) group at position 4. The boronic acid moiety (-B(OH)₂) at position 3 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .
Properties
Molecular Formula |
C6H4BClN2O2 |
|---|---|
Molecular Weight |
182.37 g/mol |
IUPAC Name |
(5-chloro-6-cyanopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H4BClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3,11-12H |
InChI Key |
RKUYWJGGJJZCIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C#N)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-cyanopyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling reaction of 5-chloro-6-cyanopyridine with a boron reagent such as bis(pinacolato)diboron under mild conditions. This reaction is often carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-6-cyanopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., toluene, ethanol)
Oxidizing agents: (e.g., H2O2, NaBO3)
Major Products:
Biaryls: (from Suzuki-Miyaura coupling)
Alcohols/Ketones: (from oxidation)
Substituted pyridines: (from substitution reactions)
Scientific Research Applications
(5-Chloro-6-cyanopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-6-cyanopyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. Additionally, the compound’s ability to undergo cross-coupling reactions allows it to be incorporated into larger molecular frameworks, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
The substituents on the pyridine ring critically modulate the compound's acidity and binding affinity. Key comparisons include:
Table 1: Substituent Effects on Physical and Chemical Properties
*Calculated based on formula C₆H₃BClN₂O₂. †Inferred from substituent effects in . ‡Estimated from alkoxy analogs in .
Key Observations :
Reactivity in Cross-Coupling and Molecular Recognition
The Cl and CN groups enhance the compound’s utility in Suzuki couplings by activating the pyridine ring toward electrophilic substitution. Comparatively:
- Phenyl boronic acid : Lacks heterocyclic activation, requiring harsher conditions for coupling .
- 6-Hydroxynaphthalen-2-yl boronic acid : Planar aromatic system improves conjugation but lacks the electronic tuning of pyridine derivatives .
- Borinic acids (e.g., diphenylborinic acid) : Exhibit higher association constants (10×) with diols like catechol due to reduced steric hindrance .
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